Cas no 149794-10-5 (BOC-N-ethylglycine)
BOC-N-ethylglycine Chemical and Physical Properties
Names and Identifiers
-
- Boc-N-ethyl glycine
- N-Boc-N-ethylglycine
- Boc-N-Ethyl-Glycine
- Glycine,N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-
- N-(tert-Butoxycarbonyl)-N-ethylglycine
- N-Boc-N-ethyl-glycine
- 2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
- BOC-N-ETHYLGLY-OH
- 2-(tert-butoxycarbonyl(ethyl)amino)acetic acid
- BOC-N-ethylglycine
- Ethyl N-BOC-glycine
- PubChem23123
- Boc-N-ethyl glycine, AldrichCPR
- SPBIXXXFDSLALC-UHFFFAOYSA-N
- n-tert-butoxycarbonyl-n-ethylglycine
- ST2406727
- AB0022414
- RT
- AKOS008144161
- EN300-57264
- DTXSID60514496
- N-[(1,1-dimethylethoxy)carbonyl]-N-ethylglycine
- A884232
- CS-0043102
- F2167-0162
- AS-18120
- N-Ethylglycine, N-BOC protected
- SY180269
- VU0494852-1
- FT-0693654
- 149794-10-5
- HY-W050782
- MFCD00672508
- SCHEMBL1253034
- 2-{[(tert-butoxy)carbonyl](ethyl)amino}acetic acid
- Boc-N-ethyl glycine≥ 98% (HPLC)
- DB-369904
- [(tert-butoxycarbonyl)(ethyl)amino]acetic acid
-
- MDL: MFCD00672508
- Inchi: 1S/C9H17NO4/c1-5-10(6-7(11)12)8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,12)
- InChI Key: SPBIXXXFDSLALC-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)O)CC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 203.11600
- Monoisotopic Mass: 203.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8
- XLogP3: 1.1
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 87-88 °C
- Boiling Point: 320.2°C at 760 mmHg
- PSA: 66.84000
- LogP: 1.32800
BOC-N-ethylglycine Security Information
- Signal Word:Danger
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P301+P310
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Room temperature
BOC-N-ethylglycine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
BOC-N-ethylglycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM249643-10g |
Boc-N-Ethylglycine |
149794-10-5 | 97% | 10g |
$128 | 2021-06-09 | |
| Chemenu | CM249643-25g |
Boc-N-Ethylglycine |
149794-10-5 | 97% | 25g |
$234 | 2021-06-09 | |
| Chemenu | CM249643-100g |
Boc-N-Ethylglycine |
149794-10-5 | 97% | 100g |
$589 | 2021-06-09 | |
| Fluorochem | 048582-1g |
N-Boc-N-Ethyl-glycine |
149794-10-5 | 97% | 1g |
£22.00 | 2022-03-01 | |
| Fluorochem | 048582-5g |
N-Boc-N-Ethyl-glycine |
149794-10-5 | 97% | 5g |
£61.00 | 2022-03-01 | |
| Fluorochem | 048582-10g |
N-Boc-N-Ethyl-glycine |
149794-10-5 | 97% | 10g |
£103.00 | 2022-03-01 | |
| Fluorochem | 048582-25g |
N-Boc-N-Ethyl-glycine |
149794-10-5 | 97% | 25g |
£205.00 | 2022-03-01 | |
| AstaTech | 56669-1/G |
N-BOC-N-ETHYL-GLYCINE |
149794-10-5 | 97% | 1g |
$30 | 2023-09-17 | |
| AstaTech | 56669-5/G |
N-BOC-N-ETHYL-GLYCINE |
149794-10-5 | 97% | 5g |
$73 | 2023-09-17 | |
| AstaTech | 56669-25/G |
N-BOC-N-ETHYL-GLYCINE |
149794-10-5 | 97% | 25g |
$240 | 2023-09-17 |
BOC-N-ethylglycine Suppliers
BOC-N-ethylglycine Related Literature
-
Shuai-Shuai Jiang,Yan-Chen Wu,Shu-Zheng Luo,Fan Teng,Ren-Jie Song,Ye-Xiang Xie,Jin-Heng Li Chem. Commun. 2019 55 12805
Additional information on BOC-N-ethylglycine
BOC-N-Ethylglycine: A Comprehensive Overview
BOC-N-Ethylglycine (CAS No. 149794-10-5) is a versatile compound with significant applications in various fields of chemistry and materials science. This compound, also known as tert-butoxycarbonyl-N-ethylglycine, has garnered attention due to its unique structural properties and functional groups, making it a valuable intermediate in organic synthesis and drug discovery.
The structure of BOC-N-Ethylglycine consists of a tert-butoxycarbonyl (BOC) group attached to an N-ethylglycine backbone. The BOC group is a well-known protecting group in peptide synthesis, providing stability during reaction processes. The N-ethyl substitution introduces additional functionality, enhancing the compound's reactivity and versatility in chemical transformations. Recent studies have highlighted its potential in the development of novel bioactive molecules and advanced materials.
One of the most promising applications of BOC-N-Ethylglycine lies in its use as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Researchers have explored its role in constructing peptide-based drugs, where the BOC group serves as a temporary protective shield during multi-step syntheses. This approach has been validated by recent findings published in leading journals, emphasizing its efficiency in improving yields and reducing side reactions.
In addition to its role in drug discovery, BOC-N-Ethylglycine has shown potential in materials science. Its ability to form stable amide bonds makes it a candidate for synthesizing polyamides and other polymer systems. Recent advancements have demonstrated its utility in creating biodegradable polymers, which are increasingly sought after for sustainable applications in packaging and biomedical devices.
The synthesis of BOC-N-Ethylglycine typically involves a multi-step process that begins with the preparation of the corresponding amino acid derivative. Modern methodologies have optimized this process, incorporating green chemistry principles to minimize environmental impact. For instance, researchers have developed catalytic asymmetric synthesis routes that enhance enantioselectivity while reducing waste generation.
Another area of interest is the exploration of BOC-N-Ethylglycine as a chiral auxiliary in asymmetric catalysis. Its chiral center provides a platform for inducing asymmetry in otherwise symmetric molecules, opening new avenues for enantioselective synthesis. Recent breakthroughs in this field have been documented, showcasing its effectiveness in producing high-value chiral compounds with excellent optical purity.
Furthermore, BOC-N-Ethylglycine has been investigated for its potential in bioconjugation chemistry. Its reactivity with various functional groups enables the creation of bioconjugates that can be used for targeted drug delivery systems or diagnostic agents. This application aligns with the growing demand for precision medicine and personalized healthcare solutions.
In conclusion, BOC-N-Ethylglycine (CAS No. 149794-10-5) stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its structural features and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery, polymer synthesis, and bioconjugation chemistry. As ongoing research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in advancing scientific and technological frontiers.
149794-10-5 (BOC-N-ethylglycine) Related Products
- 62007-82-3(Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, potassium salt (9CI))
- 53049-03-9(Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-,1,1'-bis(1,1-dimethylethyl) ester)
- 628308-68-9(Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-oxoethyl)-, ethyl ester)
- 628308-67-8(ethyl 2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}acetate)
- 13734-36-6(Boc-Sar-OH)
- 156478-71-6(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid)
- 56074-20-5(Boc-Iminodiacetic Acid)
- 192124-66-6(N-tert-Butoxycarbonyl-N-3-(tert-butoxycarbonylamino)propylglycine)
- 154509-63-4(N-Boc-N-isopropylaminoacetic Acid)
- 247193-74-4(1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane)